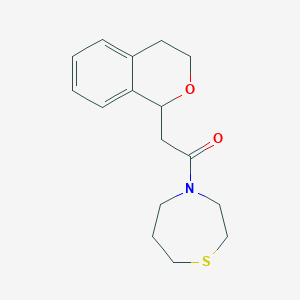![molecular formula C17H23N7 B7594526 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile](/img/structure/B7594526.png)
1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile involves the inhibition of 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile, which is responsible for the degradation of cGMP. By inhibiting 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile, the levels of cGMP in the body are increased, leading to vasodilation and increased blood flow. This mechanism is responsible for the therapeutic effects of the compound in the treatment of erectile dysfunction and other conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile are primarily related to its inhibitory effect on 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile. By increasing the levels of cGMP, the compound promotes vasodilation and increased blood flow, which can have a range of beneficial effects on various tissues and organs. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile for lab experiments include its high potency and selectivity for 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, the compound also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and administer it safely.
Orientations Futures
There are several potential future directions for research on 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile. One area of interest is the development of new therapeutic applications for the compound, such as in the treatment of neurological disorders or cardiovascular disease. Another potential direction is the investigation of the compound's mechanisms of action at the molecular level, which could provide insights into the regulation of cGMP signaling pathways. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile involves the reaction of 1-benzylpiperazine-2-carbonitrile with propyl azide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a reducing agent. The yield of the product is typically high, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to have a potent and selective inhibitory effect on 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile, which makes it a promising candidate for the treatment of erectile dysfunction. It has also been investigated for its potential use in the treatment of other conditions, such as pulmonary hypertension, cardiovascular disease, and neurological disorders.
Propriétés
IUPAC Name |
1-benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7/c1-2-8-24-17(19-20-21-24)14-22-9-10-23(16(11-18)13-22)12-15-6-4-3-5-7-15/h3-7,16H,2,8-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKNEFLENCBFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CN2CCN(C(C2)C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)
![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]oxolane-3-carboxamide](/img/structure/B7594496.png)
![N-cyclopropyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7594512.png)

![3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7594523.png)
![N-(pyridin-2-ylmethyl)-2-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]acetamide](/img/structure/B7594529.png)
![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)